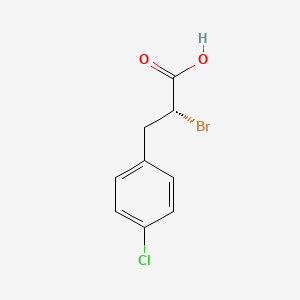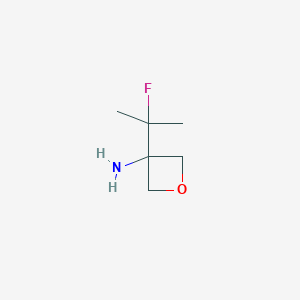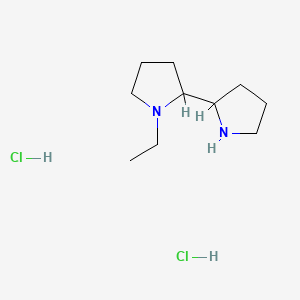
(2R)-2-bromo-3-(4-chlorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-bromo-3-(4-chlorophenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom, a chlorophenyl group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-bromo-3-(4-chlorophenyl)propanoic acid typically involves the bromination of 3-(4-chlorophenyl)propanoic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form (2R)-2-hydroxy-3-(4-chlorophenyl)propanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of (2R)-2-hydroxy-3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of (2R)-2-hydroxy-3-(4-chlorophenyl)propanoic acid.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
科学研究应用
(2R)-2-bromo-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-bromo-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the chlorophenyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects.
相似化合物的比较
(2S)-2-bromo-3-(4-chlorophenyl)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(4-chlorophenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-bromo-3-phenylpropanoic acid: Similar structure but without the chlorine atom, leading to variations in chemical behavior and uses.
Uniqueness: (2R)-2-bromo-3-(4-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential applications in various fields. Its specific stereochemistry also plays a significant role in its biological activity and interactions.
属性
分子式 |
C9H8BrClO2 |
|---|---|
分子量 |
263.51 g/mol |
IUPAC 名称 |
(2R)-2-bromo-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrClO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1 |
InChI 键 |
IRIZMNJJUBLCHW-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)Br)Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)



